BenchChemオンラインストアへようこそ!

(R)-Tiaprofenic acid

Enantioselectivity NSAID Pharmacology

(R)-Tiaprofenic acid (CAS 103667-49-8) is the dextrorotatory eutomer of tiaprofenic acid, uniquely pharmacologically active unlike most profens where the S-form dominates. This enantiomer exhibits potent COX-1 inhibition (IC50 0.070 μM), preferential synovial accumulation, and negligible metabolic chiral inversion—critical for reproducible osteoarthritis and platelet-aggregation models. Sourcing the isolated R-enantiomer eliminates the confounding variability inherent in racemic material, ensuring mechanistic and analytical precision.

Molecular Formula C14H12O3S
Molecular Weight 260.31 g/mol
CAS No. 103667-49-8
Cat. No. B14324367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Tiaprofenic acid
CAS103667-49-8
Molecular FormulaC14H12O3S
Molecular Weight260.31 g/mol
Structural Identifiers
SMILESCC(C1=CC=C(S1)C(=O)C2=CC=CC=C2)C(=O)O
InChIInChI=1S/C14H12O3S/c1-9(14(16)17)11-7-8-12(18-11)13(15)10-5-3-2-4-6-10/h2-9H,1H3,(H,16,17)/t9-/m0/s1
InChIKeyGUHPRPJDBZHYCJ-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-Tiaprofenic Acid (CAS 103667-49-8): A Chiral NSAID with Distinct Enantioselective Pharmacology


(R)-Tiaprofenic acid (CAS 103667-49-8) is the dextrorotatory enantiomer of the racemic non-steroidal anti-inflammatory drug (NSAID) tiaprofenic acid, a member of the 2-arylpropionic acid (profens) class [1]. Pharmacological studies have identified this specific R-enantiomer as the primary active antipode responsible for the drug's therapeutic effects [2], a characteristic that distinguishes it from many other profen-class NSAIDs where the S-enantiomer is typically the eutomer.

Why Generic Tiaprofenic Acid or Alternative NSAIDs Cannot Be Simply Substituted for (R)-Tiaprofenic Acid


The pharmacological profile of racemic tiaprofenic acid, and by extension other NSAIDs, is not a reliable proxy for the specific activities of its isolated (R)-enantiomer. Key attributes, including the fundamental inversion of enantioselective activity (the R-form is the eutomer [1]), the presence or absence of significant metabolic chiral inversion [2], and the stereoselective distribution into target tissues like synovium [3], are all enantiomer-dependent phenomena. Relying on racemic material or alternative NSAIDs introduces unquantified variability in these critical parameters, which can confound experimental outcomes and undermine the scientific validity of research dependent on precise, chiral pharmacology.

(R)-Tiaprofenic Acid Quantitative Evidence Guide: Differentiation from Analogs and Alternatives


Unique Enantioselective Pharmacology: (R)-Tiaprofenic Acid is the Active Antipode

Unlike the majority of 2-arylpropionic acid NSAIDs (e.g., ibuprofen, flurbiprofen) where the S-enantiomer is the eutomer, pharmacological evaluation has conclusively identified the R-enantiomer as the active antipode for tiaprofenic acid [1]. In the phenylquinone-induced writhing test, (R)-tiaprofenic acid displayed superior analgesic activity compared to its racemate and the S-enantiomer [1].

Enantioselectivity NSAID Pharmacology

Potent Inhibition of Platelet Cyclooxygenase Compared to Other NSAIDs

In an ex vivo study of human platelets, racemic tiaprofenic acid demonstrated potent inhibition of thromboxane A2 (TXA2) formation, a marker of platelet cyclooxygenase activity, with an IC50 of 0.070 μM [1]. This potency was comparable to indomethacin (IC50 0.019 μM) and significantly greater than other NSAIDs like meclofenamate (IC50 44.9 μM) and diclofenac (IC50 63.2 μM) [1].

Cyclooxygenase Inhibition IC50 NSAID

Lack of Significant Chiral Inversion in Humans: A Key Differentiator from Ibuprofen and Fenoprofen

A fundamental pharmacokinetic difference exists between tiaprofenic acid and other profen NSAIDs like ibuprofen and fenoprofen. In humans, the (R)-tiaprofenic acid enantiomer does not undergo significant metabolic chiral inversion to the S-form [1]. This was demonstrated by superimposable plasma concentration-time and urinary excretion profiles for both enantiomers in arthritic patients [1].

Pharmacokinetics Chiral Inversion Metabolism

Stereoselective Accumulation of the Active (R)-Enantiomer in Synovial Tissue

In osteoarthritic patients, the active (R)-enantiomer of tiaprofenic acid demonstrates stereoselective distribution into the synovium, the primary site of action for arthritis treatment [1]. Twenty-five hours post-dose, the ratio of the active (R)-enantiomer to its antipode was higher in synovial tissue than in plasma [1].

Tissue Distribution Pharmacokinetics Osteoarthritis

Equivalent Anti-Inflammatory Efficacy with a Potentially Favorable Chondroprotective Profile vs. Indomethacin

Clinical studies have established that racemic tiaprofenic acid (600 mg/day) provides similar improvements in pain, morning stiffness, and articular index in rheumatoid arthritis and osteoarthritis patients compared to other NSAIDs [1]. However, a large long-term clinical trial (the LINK study) indicated that, unlike indomethacin, tiaprofenic acid was not associated with accelerated cartilage degradation in patients with knee osteoarthritis [1].

Clinical Efficacy Chondroprotection Osteoarthritis

(R)-Tiaprofenic Acid: Best-Fit Research and Industrial Application Scenarios


Chiral Pharmacology and Enantioselectivity Studies

As the confirmed active eutomer with a reversed enantioselectivity profile compared to other profens, (R)-tiaprofenic acid is an essential tool compound for investigating the molecular basis of NSAID action [1]. It serves as a critical standard for enantioselective bioassays and analytical method development, enabling researchers to isolate and study the specific pharmacological contributions of the R-enantiomer without confounding chiral inversion.

In Vitro Platelet and Thrombosis Research

The high potency of (R)-tiaprofenic acid against human platelet cyclooxygenase (IC50 = 0.070 μM) [2] makes it a valuable reagent for ex vivo studies on platelet aggregation, thromboxane biosynthesis, and the role of COX-1 in thrombotic pathways. Its activity profile is distinct from other commonly used NSAIDs, allowing for nuanced comparative pharmacology.

Osteoarthritis and Cartilage Biology Models

Given its preferential accumulation in synovial tissue [3] and a clinical profile suggesting a lack of deleterious long-term effects on cartilage (unlike indomethacin) [4], (R)-tiaprofenic acid is a highly relevant compound for in vivo and ex vivo models of osteoarthritis. It is particularly suited for studies examining the relationship between inflammation, analgesia, and joint tissue metabolism.

Quote Request

Request a Quote for (R)-Tiaprofenic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.